3-Acetylthiophene
Overview
Description
3-Acetylthiophene, also known as 1-(thiophen-3-yl)ethanone, is an organic compound with the molecular formula C6H6OS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of an acetyl group (CH3CO-) attached to the third carbon of the thiophene ring. This compound is a colorless to pale yellow liquid with a distinct odor and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
It has been used as a biochemical reagent in life science related research .
Mode of Action
It has been used in the preparation of various compounds such as 1-(methylthiophenylidine)-8-naphthylamine (schiff’s base) and 1-(thiophen-3-yl)ethanone .
Biochemical Pathways
Thiophene-based analogs have been recognized as a potential class of biologically active compounds, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Pharmacokinetics
The compound has been used in molecular modeling and pharmacokinetic studies .
Result of Action
It has been used in the synthesis of a novel series of thiazole-bearing thiophene derivatives, which showed promising cytotoxic activities against mcf-7 tumor cells .
Action Environment
It is known that the compound is a solid at room temperature and has a boiling point of 208-210 °c/748 mmhg .
Biochemical Analysis
Biochemical Properties
It is known that 3-Acetylthiophene can interact with various biomolecules in biochemical reactions . For instance, it has been used in the preparation of 1-(methylthiophenylidine)-8-naphthylamine and 1-(thiophen-3-yl)ethanone .
Molecular Mechanism
It is known that this compound can bind to certain biomolecules and participate in biochemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylthiophene can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of thiophene using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C4H4S+CH3COClAlCl3C6H6OS+HCl
Another method involves the Grignard coupling reaction of 3-bromothiophene with ethylmagnesium bromide, followed by oxidation to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows the Friedel-Crafts acylation route due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Acetylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound sulfoxide or this compound sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can yield 3-ethylthiophene using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: this compound sulfoxide, this compound sulfone
Reduction: 3-Ethylthiophene
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
3-Acetylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as an intermediate in the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: this compound is used in the production of dyes, polymers, and organic semiconductors.
Comparison with Similar Compounds
- 2-Acetylthiophene
- 3-Acetylpyridine
- 3-Acetylindole
- 2-Acetylpyrrole
Properties
IUPAC Name |
1-thiophen-3-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c1-5(7)6-2-3-8-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIDWJDZNNVFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163498 | |
Record name | Methyl 3-thienyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Acetylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033134 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
210.00 °C. @ 760.00 mm Hg | |
Record name | 3-Acetylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033134 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1468-83-3 | |
Record name | 3-Acetylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1468-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-thienyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-thienyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-thienyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-THIENYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB5SQX2RBW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Acetylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033134 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 - 62 °C | |
Record name | 3-Acetylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033134 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-acetylthiophene?
A1: this compound has a molecular formula of C₆H₆OS and a molecular weight of 126.19 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ techniques such as IR, ¹H NMR, and ¹³C NMR to characterize this compound. [, , ] These techniques provide insights into the compound's functional groups, proton and carbon environments, and overall structure.
Q3: How does the structure of this compound influence its reactivity?
A3: The presence of the acetyl group at the 3-position of the thiophene ring significantly influences the reactivity of this compound. For instance, it undergoes characteristic reactions such as enolisation, [, ] alkylation, [, ] and condensation reactions. [, , ] The sulfur atom in the thiophene ring also plays a role in its reactivity, influencing its coordination behavior with metals. []
Q4: What are some of the applications of this compound in materials science?
A4: this compound serves as a precursor for synthesizing polymers with interesting properties. For example, it can be electropolymerized to create poly(this compound) (P3AT). [, , , ] P3AT modified electrodes exhibit excellent electrocatalytic activity, proving useful for electrochemical sensing of various analytes.
Q5: How is this compound utilized in the development of sensors?
A5: Researchers have employed poly(this compound) modified electrodes for the electrochemical detection of several analytes. These include uric acid in urine samples, [] dopamine, [] noradrenaline in pharmaceuticals, [] and 8-hydroxy-2′-deoxyguanosine as a biomarker for oxidative DNA damage. [] The modified electrodes demonstrate enhanced sensitivity and selectivity towards these analytes.
Q6: Can you elaborate on the use of this compound in organic synthesis?
A6: this compound acts as a versatile building block in organic synthesis. It participates in Claisen-Schmidt condensations to yield chalcones, which are further utilized to synthesize pyrazolines exhibiting antitubercular and cytotoxic activities. [, ] It also serves as a starting material for synthesizing terthiophenes and thienylfurans. []
Q7: How does this compound contribute to research in medicinal chemistry?
A7: The synthesis of novel pyrazoline derivatives incorporating the 2,5-dichloro-3-acetylthiophene chalcone moiety has been explored for potential antitubercular and anticancer agents. [] Additionally, the synthesis of thienopyridinols from this compound is of interest due to their potential biological activities. []
Q8: Has this compound been investigated in the context of catalytic reactions?
A8: While this compound itself may not be a catalyst, its derivatives like thiaplatinacycles, derived from reacting this compound with platinum(0) complexes, have shown activity as intermediates in hydrodesulfurization (HDS) reactions. []
Q9: Have computational methods been employed to study this compound?
A9: Yes, computational chemistry plays a role in understanding the properties of this compound. Researchers have used high-level ab initio calculations, such as G2 and G3 methods, to determine its enthalpy of formation and compare the relative stabilities of 2- and this compound isomers. [] Molecular docking studies have been conducted on pyrazoline derivatives containing the this compound moiety to understand their interactions with target proteins and predict their potential as antitubercular agents. []
Q10: Are there established QSAR models for predicting the activity of this compound derivatives?
A10: While specific QSAR models focusing solely on this compound derivatives might not be widely established, researchers develop structure-activity relationship (SAR) studies to understand the impact of structural modifications on the biological activity of its derivatives, like the pyrazoline series. []
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